An In-depth Technical Guide to 4-Acetaminophen sulfate-d4: Chemical Properties and Analytical Methodologies
An In-depth Technical Guide to 4-Acetaminophen sulfate-d4: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Acetaminophen sulfate-d4. This deuterated internal standard is critical for the accurate quantification of acetaminophen (B1664979) sulfate (B86663), a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen. This document offers detailed experimental protocols and data presented in a clear, structured format to support research and drug development activities.
Core Chemical Properties
4-Acetaminophen sulfate-d4, systematically named N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4, is a deuterated analog of acetaminophen sulfate. The incorporation of four deuterium (B1214612) atoms on the acetyl and aromatic moieties provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, minimizing isotopic exchange during sample processing.[1]
Molecular and Physical Characteristics
A summary of the key molecular and physical properties of 4-Acetaminophen sulfate-d4, alongside its non-deuterated counterpart and the parent drug, is presented in Table 1.
| Property | 4-Acetaminophen sulfate-d4 | Acetaminophen sulfate | Acetaminophen |
| Systematic Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 | (4-acetamidophenyl) hydrogen sulfate | N-(4-hydroxyphenyl)acetamide |
| Molecular Formula | C₈H₅D₄NO₅S | C₈H₉NO₅S | C₈H₉NO₂ |
| Molecular Weight | 238.28 g/mol | 231.23 g/mol | 151.17 g/mol |
| Physical Appearance | Solid, Light-Tan Solid | Light-Tan Solid | Crystalline solid |
Synthesis and Purification
The synthesis of 4-Acetaminophen sulfate-d4 is a multi-step process involving deuteration, acetylation, and sulfation.
Experimental Protocol for Synthesis
A representative synthetic route is outlined below.
| Step | Reagents and Conditions | Duration | Typical Yield |
| Deuteration | D₂O, HCl/DCl, 80°C | 48 hours | 92% |
| Acetylation | (CD₃CO)₂O, DMSO-d6, 60°C | 6 hours | 85% |
| Sulfation | PAPS-d4, SULT1A1, D₂O, 37°C | 2 hours | 78% |
Purification Protocol
Post-synthesis, the crude product is purified to achieve high isotopic and chemical purity.
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Ion-Exchange Chromatography : The crude product is subjected to ion-exchange chromatography using a DEAE-Sephadex column. Elution is performed with a gradient of ammonium (B1175870) bicarbonate-d9 (0.1–0.5 M).[1]
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Crystallization : The fractions containing the purified product are pooled and recrystallized from a deuterated ethanol/water (1:1 v/v) mixture to yield a product with >99.5% isotopic purity.[1]
Analytical Characterization
The unique spectral properties of 4-Acetaminophen sulfate-d4 allow for its unambiguous identification and quantification.
Mass Spectrometry
In mass spectrometry, the deuterium substitution results in a clear mass shift.
| Parameter | 4-Acetaminophen sulfate-d4 | Acetaminophen sulfate |
| Molecular Ion ([M-H]⁻) | m/z 238.1 | m/z 234.1 |
| Dominant Fragment Ions | m/z 114.2 (C₄D₄H₂O⁺), m/z 80.0 (SO₃⁻) | Not Applicable |
NMR Spectroscopy
Deuterium incorporation leads to characteristic changes in the proton NMR spectrum. The proton signals at approximately δ 2.15 ppm (acetyl CH₃) and δ 6.7–7.1 ppm (aromatic protons) are significantly reduced or absent, being replaced by corresponding deuterium quadrupolar splitting patterns.[1]
Application in Quantitative Bioanalysis
4-Acetaminophen sulfate-d4 is an essential internal standard for the quantification of acetaminophen sulfate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Experimental Protocol
A validated LC-MS/MS method for the quantification of acetaminophen sulfate in plasma is detailed below.
Sample Preparation:
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To 50 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing 4-Acetaminophen sulfate-d4 as the internal standard.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an injection vial containing 100 µL of water.
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | Phenomenex Gemini® C18 (50 x 3.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.700 mL/min |
| Injection Volume | 3 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (Analyte) | m/z 232.1 → 107.1 (Acetaminophen sulfate) |
| MRM Transition (Internal Standard) | m/z 238.1 → 80.0 (4-Acetaminophen sulfate-d4) |
| Collision Energy (Analyte) | 25 eV |
| Collision Energy (Internal Standard) | 22 eV |
This method typically achieves a linear range of 0.5–500 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[1]
Role in Metabolic Pathway Elucidation
The use of deuterated standards like 4-Acetaminophen sulfate-d4 is instrumental in studying the metabolic pathways of acetaminophen.
Acetaminophen Metabolism Overview
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[2] At therapeutic doses, glucuronidation and sulfation are the predominant pathways, leading to the formation of non-toxic metabolites that are excreted in the urine.[3][4][5] A minor fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4][5][6] NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[4][6]
Acetaminophen Sulfation Pathway
The sulfation of acetaminophen is a critical detoxification pathway catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1.[6][7] This reaction requires the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Experimental Workflow for Bioanalysis
The general workflow for the quantification of acetaminophen sulfate in a biological sample using 4-Acetaminophen sulfate-d4 is depicted below.
This technical guide provides essential information for the effective use of 4-Acetaminophen sulfate-d4 in research and development. The detailed protocols and structured data facilitate its application in quantitative bioanalysis and metabolic studies, ultimately contributing to a better understanding of acetaminophen pharmacology and toxicology.
References
- 1. 4-Acetaminophen sulfate-d4 () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. Acetaminophen – metabolism [sites.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
